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molecular formula C5H7ClN2O B2962260 3-Aminopyridin-1-ium-1-olate hydrochloride CAS No. 65600-69-3

3-Aminopyridin-1-ium-1-olate hydrochloride

Cat. No. B2962260
M. Wt: 146.57
InChI Key: KQGFTAJGCKDUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969363B2

Procedure details

To a mixture of pyridin-3-amine (C-1) (10.0 g, 106.3 mmol, 1.0 eq) in DCM (100 mL) at 0° C., m-chloroperoxybenzoic acid (22.0 g, 128 mmol, 1.2 eq) is added in portions (over 15 min). The resulting mixture is allowed to warm to RT and then stirred at RT for 2 h. The reaction is quenched with water (100 mL). The organic phase is separated and the aqueous layer is extracted with DCM (2×100 mL). The resulting aqueous phase is neutralized with concentrated HCl to adjust the pH to 2-3. To this mixture, 1,4-dioxane (100 mL) is added and the resulting mixture is concentrated in vacuo to afford the product, 3-aminopyridine-1-oxide hydrochloride (D-1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[Cl:8]C1C=C(C=CC=1)C(OO)=[O:13]>C(Cl)Cl>[ClH:8].[NH2:7][C:3]1[CH:2]=[N+:1]([O-:13])[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with DCM (2×100 mL)
ADDITION
Type
ADDITION
Details
To this mixture, 1,4-dioxane (100 mL) is added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC=1C=[N+](C=CC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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